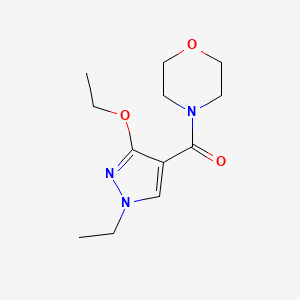![molecular formula C16H17N5O2 B2968007 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone CAS No. 2034252-60-1](/img/structure/B2968007.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine derivatives possess a broad spectrum of pharmacological activities due to their structural diversity and chemical properties. A study highlights the significant interest in morpholine and pyran analogues, emphasizing their versatile applications in medicinal chemistry and pharmacology. The chemical designing of morpholine derivatives has led to the development of compounds with diverse pharmacological profiles, making them candidates for novel therapeutic agents. This review summarizes the developments in the methodologies of morpholine and pyran analogues and their potent pharmacophoric activities, providing insights for future research in designing and synthesizing novel derivatives (Asif & Imran, 2019).
Functional Chemical Groups in Novel CNS Acting Drugs
Another research area explores functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen form a significant class of organic compounds that have been identified to potentially exhibit CNS effects. This includes compounds with structural elements such as pyridine, pyrimidine, and others, suggesting a pathway for the development of novel CNS acting drugs (Saganuwan, 2017).
Photocatalytic Degradation of Pollutants
The application of morpholine derivatives extends into environmental science, particularly in the photocatalytic degradation of pollutants. A study reviews the intermediate products of pollutants like pyridine and morpholine during the TiO2-UV process, illustrating the complexity of photocatalytic degradations. This research provides insights into the mechanisms and pathways involved in the degradation process, highlighting the importance of understanding these reactions for improving water treatment technologies (Pichat, 1997).
Synthesis of Pyrimidoquinolines
On the synthetic chemistry front, research on the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives sheds light on the versatility of morpholine and pyrrolopyrimidine compounds. These studies demonstrate the potential for creating biologically active compounds with significant therapeutic importance, offering a foundation for future drug development (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Hybrid Catalysts in Medicinal Chemistry
Furthermore, the use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds represents a cutting-edge approach in medicinal chemistry. This review highlights the application of diverse catalysts for developing lead molecules, emphasizing the critical role of catalytic processes in advancing pharmaceutical research (Parmar, Vala, & Patel, 2023).
Mecanismo De Acción
Target of Action
The compound contains a morpholino group, which is known to modify gene expression by blocking access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (rna) .
Mode of Action
Morpholino oligomers, which are part of the compound’s structure, are used in molecular biology to modify gene expression . They achieve this by blocking access to specific sequences on the RNA, thereby inhibiting the function of the targeted gene .
Biochemical Pathways
Morpholinos can modify the splicing of pre-mrna or inhibit the maturation and activity of mirna , which can have downstream effects on various biochemical pathways.
Result of Action
The general effect of morpholino oligomers is to reduce the expression of a particular gene in a cell . In the case of protein-coding genes, this usually leads to a reduction in the quantity of the corresponding protein in the cell .
Propiedades
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-15(12-2-1-3-17-8-12)21-10-13-9-18-16(19-14(13)11-21)20-4-6-23-7-5-20/h1-3,8-9H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLJKAGDBYSDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
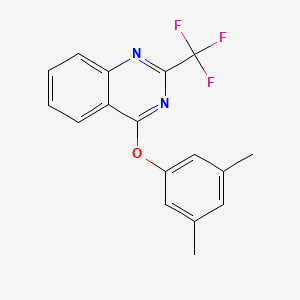

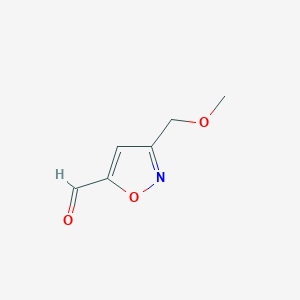
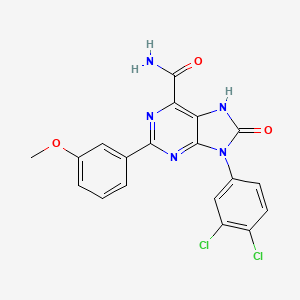

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2967934.png)

![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)
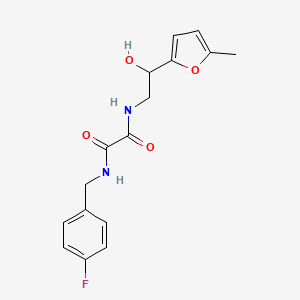
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2967941.png)
